molecular formula C16H30O4 B1196417 Hexadecanedioic acid CAS No. 505-54-4

Hexadecanedioic acid

Cat. No.: B1196417
CAS No.: 505-54-4
M. Wt: 286.41 g/mol
InChI Key: QQHJDPROMQRDLA-UHFFFAOYSA-N
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Description

. It is a long-chain fatty acid with two carboxyl groups at each end of a sixteen-carbon aliphatic chain. This compound is found in the roots of the Mediterranean perennial plant Thapsia .

Mechanism of Action

C16H30O4C_{16}H_{30}O_{4}C16​H30​O4​

. It plays a significant role in various biological processes and has been associated with blood pressure regulation .

Target of Action

Hexadecanedioic acid primarily targets the mitochondria and microsomal fractions in the liver . It competes with palmitic acid for the same enzyme, indicating a shared pathway for their activation .

Mode of Action

This compound is activated by ATP-Mg2+ and CoA and transported into the inner mitochondrial compartment as the mono-L-carnitine ester (hexadecanedioylcarnitine) . It interacts with its targets, leading to changes in the metabolic processes within the cell .

Biochemical Pathways

This compound is generated during the fatty acid omega-oxidation pathway (ω-oxidation) . It affects lipid, carbohydrate, and amino acid metabolism . In the heart, it increases fatty acids, suggesting impairment of fatty acid beta-oxidation . In the kidney, it increases long-chain fatty acids and ketone body beta-hydroxybutyric acid, suggesting increased beta-oxidative use .

Pharmacokinetics

Its molecular weight is 2864070 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

This compound impacts a number of metabolic readouts, including changes related to lipid and glucose metabolism and redox homeostasis . It increases blood pressure and impairs vascular function . In the liver, it increases cysteine-glutathione disulfide levels, suggesting an enhanced oxidizing environment .

Action Environment

It’s known that the presence of 20 mm potassium chloride in the sucrose incubation medium suppresses the stimulation of respiration by this compound by 60% in the case of pre-incubation with 3 mm magnesium chloride .

Biochemical Analysis

Biochemical Properties

Hexadecanedioic acid plays a significant role in biochemical reactions, particularly in the fatty acid omega-oxidation pathway (ω-oxidation). It is known to interact with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its oxidation . The compound stimulates mitochondrial respiration and decreases the production of reactive oxygen species (ROS) in isolated rat liver mitochondria . Additionally, this compound is activated by ATP-Mg²⁺ and CoA, and it is transported into the inner mitochondrial compartment as the mono-L-carnitine ester .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase blood pressure and impair vascular function in Wistar Kyoto rats . The compound also affects lipid and glucose metabolism, bile acid metabolism, redox homeostasis, and the uric acid cycle . In adipose tissue, this compound causes a decrease in beta-oxidation and a shift towards the use of peroxisomal omega-oxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It interacts with cytochrome P450 enzymes, leading to its oxidation and subsequent metabolic processes . The compound also acts as a competitive inhibitor of n-alkane binding, which may be important for the metabolic regulation of P450 activity . Additionally, this compound is involved in the activation of CoA and its transport into the inner mitochondrial compartment as hexadecanedioylcarnitine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it increases hexadecanedioate levels in various tissues except the brain . Long-term effects on cellular function include changes in lipid and glucose metabolism, redox homeostasis, and blood pressure regulation . These temporal effects highlight the compound’s dynamic nature in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Wistar Kyoto rats, oral administration of this compound increased both circulating hexadecanedioate levels and blood pressure . Higher dosages were associated with increased adiposity index and altered cellular energy homeostasis, such as impairment of the beta-oxidation pathway . These findings suggest that dosage plays a crucial role in the compound’s physiological impact.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the fatty acid omega-oxidation pathway (ω-oxidation) and beta-oxidation. It interacts with enzymes such as cytochrome P450 and CoA synthetase . The compound’s exogenous administration impacts metabolic readouts related to lipid and glucose metabolism, bile acid metabolism, and redox homeostasis . These pathways are essential for understanding the compound’s role in metabolic regulation.

Subcellular Localization

This compound’s subcellular localization is primarily in the mitochondrial and microsomal fractions of human liver. The compound is activated by ATP-Mg²⁺ and CoA and transported into the inner mitochondrial compartment as hexadecanedioylcarnitine . This localization is crucial for its role in metabolic processes and its interaction with various enzymes and proteins.

Chemical Reactions Analysis

Types of Reactions: Hexadecanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

    Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

    Amidation: Amines, dicyclohexylcarbodiimide (DCC) as a coupling agent.

Major Products Formed:

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Hexadecanediol.

    Esterification: this compound esters.

    Amidation: this compound amides.

Scientific Research Applications

Hexadecanedioic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexadecanedioic acid can be compared with other long-chain dicarboxylic acids, such as:

  • Dodecanedioic acid (C₁₂H₂₂O₄)
  • Tetradecanedioic acid (C₁₄H₂₆O₄)
  • Octadecanedioic acid (C₁₈H₃₄O₄)

Uniqueness: this compound is unique due to its specific chain length and the presence of two carboxyl groups, which confer distinct chemical properties and biological activities .

Properties

IUPAC Name

hexadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHJDPROMQRDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060129
Record name Hexadecanedioic acid
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Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Hexadecanedioic acid
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CAS No.

505-54-4
Record name Hexadecanedioic acid
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Melting Point

120 - 123 °C
Record name Hexadecanedioic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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